

Application Notes and Protocols: HCV Peptide (131-140) in Chromium Release Assay

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Compound of Interest

Compound Name: *HCV Peptide (131-140)*

Cat. No.: *B15139664*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hepatitis C Virus (HCV) core peptide (131-140), with the amino acid sequence ADLMGYIPLV, in a chromium-51 (^{51}Cr) release assay to measure cytotoxic T-lymphocyte (CTL) activity. This assay is a fundamental tool for evaluating the efficacy of potential HCV vaccines and immunotherapies.

Introduction

Hepatitis C is a viral infection that can lead to chronic liver disease. The cellular immune response, particularly the activity of cytotoxic T-lymphocytes (CTLs), is crucial for clearing the virus.^{[1][2]} CTLs recognize viral peptides, such as the highly conserved HCV core peptide 131-140, presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.^{[2][3]} This recognition triggers the CTLs to kill the infected cells, a process that can be quantified in vitro using the chromium release assay.^{[3][4][5][6]}

The chromium release assay is a widely used method to measure cell-mediated cytotoxicity.^[3] ^{[4][6]} Target cells are labeled with radioactive chromium-51 (^{51}Cr). When these target cells are lysed by CTLs, the ^{51}Cr is released into the cell culture supernatant. By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL activity.^{[4][5][6]}

Applications

- Vaccine Development: Assessing the immunogenicity of HCV vaccine candidates by measuring the induction of HCV-specific CTLs.[1][7]
- Immunotherapy Research: Evaluating the cytotoxic potential of novel immunotherapeutic agents designed to enhance anti-HCV T-cell responses.
- Basic Research: Studying the mechanisms of CTL recognition and killing of HCV-infected cells.[7]
- Clinical Monitoring: Potentially monitoring the cellular immune response in HCV-infected patients undergoing treatment.[8]

Data Presentation

The following tables summarize typical quantitative data and experimental parameters for a chromium release assay using **HCV Peptide (131-140)**.

Table 1: Experimental Parameters for Chromium Release Assay

Parameter	Typical Range/Value	Reference
Effector Cells	In vitro stimulated Peripheral Blood Mononuclear Cells (PBMCs) from HCV patients or healthy donors; HCV-specific CTL clones	[1][7][8]
Target Cells	HLA-A2 positive cell lines (e.g., JY, T2, C1R-AAD)	[1][7][9][10]
HCV Peptide (131-140) Concentration	0.05 µg/mL - 10 µg/mL	[1][5][7][8]
Effector to Target (E:T) Ratio	1:1 to 40:1	[7][8]
Assay Incubation Time	4 - 6 hours	[1][5][8]

Table 2: Sample Data for Specific Lysis

Effector to Target (E:T) Ratio	% Specific Lysis (HCV Peptide 131-140)	% Specific Lysis (Control Peptide)	Reference
40:1	~40%	<5%	[7]
30:1	Varies (e.g., >15% considered positive)	<5%	[7]
20:1	Varies	<5%	[7]
10:1	Varies	<5%	[7]
1:1	Varies	<5%	[7]

Note: The percentage of specific lysis can vary significantly depending on the donor of the effector cells, the specific CTL line, and the experimental conditions.[7]

Experimental Protocols

Protocol 1: Preparation of Effector and Target Cells

1.1. Effector Cell Preparation (In vitro stimulation of PBMCs):

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of an HLA-A2 positive donor (either HCV-infected or a healthy control) using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with RPMI-1640 medium.
- Resuspend the PBMCs at a concentration of 2×10^6 cells/mL in complete RPMI medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin).
- Add **HCV peptide (131-140)** to a final concentration of 10 μ g/mL.[1][8]
- Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
- Optionally, add Interleukin-2 (IL-2) at a concentration of 20 U/mL after 2-3 days to promote T-cell proliferation.

1.2. Target Cell Preparation and ⁵¹Cr Labeling:

- Culture a suitable HLA-A2 positive target cell line (e.g., JY, an EBV-transformed B-cell line) in complete RPMI medium.
- On the day of the assay, harvest the target cells and wash them twice with RPMI-1640.
- Resuspend 1×10^6 target cells in 100 μ L of RPMI-1640.
- Add 100 μ Ci of $\text{Na}_2^{51}\text{CrO}_4$ and incubate for 1-2 hours at 37°C in a 5% CO_2 incubator, mixing gently every 30 minutes.
- After incubation, wash the labeled target cells three times with 10 mL of cold RPMI-1640 to remove unincorporated ^{51}Cr .
- Resuspend the labeled target cells in complete RPMI medium at a concentration of 1×10^5 cells/mL.
- Pulse the target cells with **HCV peptide (131-140)** at a final concentration of 10 $\mu\text{g}/\text{mL}$ for 1 hour at 37°C.[1][11] As a negative control, pulse a separate aliquot of target cells with an irrelevant peptide.

Protocol 2: Chromium Release Assay

- Plate 100 μL of the effector cell suspension at various concentrations (to achieve the desired E:T ratios) in a 96-well V-bottom plate.
- Add 100 μL of the peptide-pulsed, ^{51}Cr -labeled target cell suspension (1×10^4 cells) to each well containing effector cells.
- Prepare control wells:
 - Spontaneous Release: 100 μL of target cells with 100 μL of medium only.[4]
 - Maximum Release: 100 μL of target cells with 100 μL of medium containing 1-2% Triton X-100 or another suitable detergent.[1][4]
- Centrifuge the plate at 200 x g for 3 minutes to initiate cell-to-cell contact.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO_2 incubator.[1][8]
- After incubation, centrifuge the plate at 500 x g for 5 minutes.
- Carefully harvest 100 μL of the supernatant from each well and transfer it to a gamma counter tube or a LumaPlate™.[6][11]

- Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

Protocol 3: Data Analysis

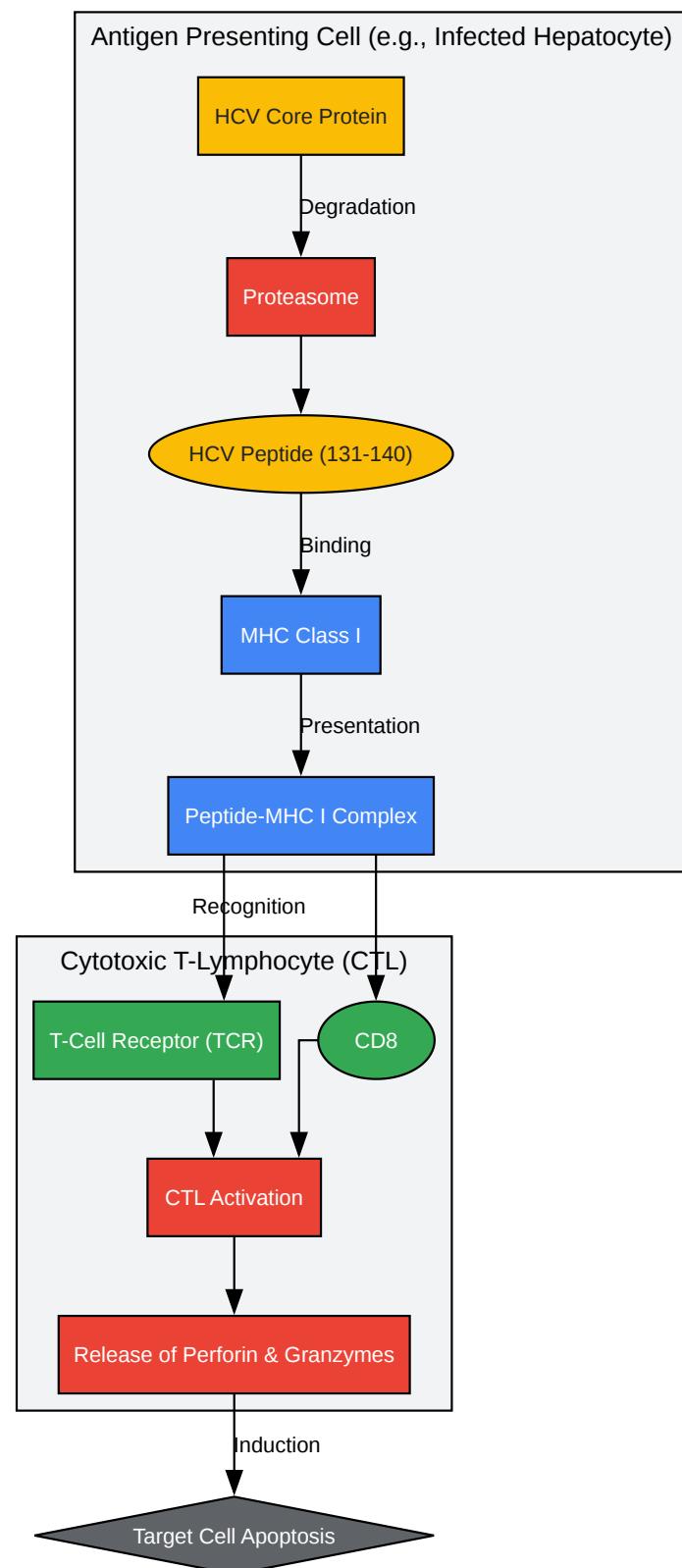
Calculate the percentage of specific lysis for each E:T ratio using the following formula:[1][4]

% Specific Lysis = $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

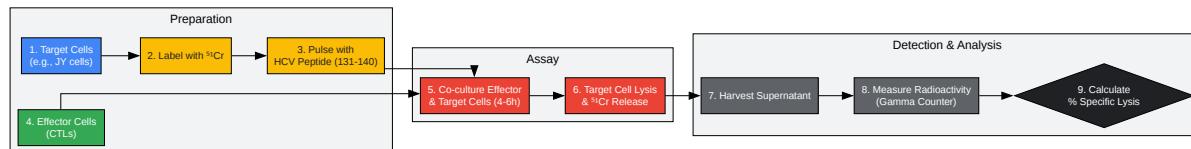
Where:

- Experimental Release: CPM from wells with effector and target cells.
- Spontaneous Release: Average CPM from wells with target cells and medium only.
- Maximum Release: Average CPM from wells with target cells and detergent.

Visualizations

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Caption: CTL activation by HCV peptide presentation.



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